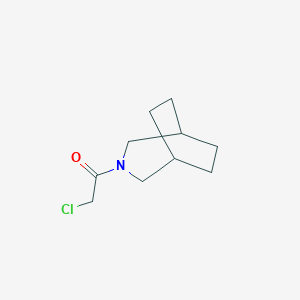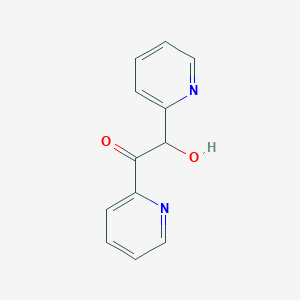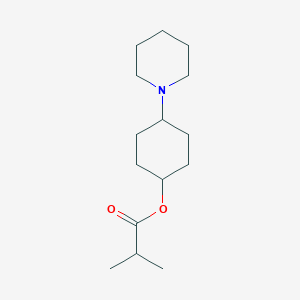
Isobutyric acid, 4-piperidinocyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyric acid, 4-piperidinocyclohexyl ester (commonly referred to as PCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PCC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 253.4 g/mol. In
作用機序
PCC acts as a noncompetitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to reduced calcium influx and downstream signaling. PCC has been shown to have a high affinity for the NMDA receptor and a long duration of action, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes.
生化学的および生理学的効果
PCC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine, and to decrease the activity of enzymes involved in the synthesis of these neurotransmitters. PCC has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other pro-inflammatory molecules.
実験室実験の利点と制限
One of the main advantages of PCC is its high selectivity for the NMDA receptor, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. PCC also has a long duration of action, allowing for sustained inhibition of the NMDA receptor. However, PCC has some limitations in lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on PCC. One area of interest is the potential use of PCC as a therapeutic agent for conditions such as chronic pain, depression, and addiction. PCC has also been studied for its potential use in neuroprotection, as it has been shown to have antioxidant and anti-inflammatory effects. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of PCC as a therapeutic agent. Additionally, there is ongoing research on the development of new NMDA receptor antagonists with improved selectivity and potency, which may have potential applications in a range of neurological and psychiatric disorders.
Conclusion
In conclusion, PCC is a unique compound with potential applications in neuroscience research and therapeutic development. Its high selectivity for the NMDA receptor and long duration of action make it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of PCC and to determine its potential as a therapeutic agent.
合成法
PCC can be synthesized through a multistep process involving the reaction of 4-piperidinocyclohexylamine and isobutyryl chloride in the presence of a base such as triethylamine. The reaction mixture is then washed with water and dried to obtain the desired product. This method has been extensively studied and optimized to yield high purity PCC.
科学的研究の応用
PCC has been studied for its potential use as a tool compound in neuroscience research. It has been shown to selectively block the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. PCC has also been used to study the role of the NMDA receptor in pain perception and addiction.
特性
CAS番号 |
1532-00-9 |
|---|---|
製品名 |
Isobutyric acid, 4-piperidinocyclohexyl ester |
分子式 |
C15H27NO2 |
分子量 |
253.38 g/mol |
IUPAC名 |
(4-piperidin-1-ylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C15H27NO2/c1-12(2)15(17)18-14-8-6-13(7-9-14)16-10-4-3-5-11-16/h12-14H,3-11H2,1-2H3 |
InChIキー |
HMSUAYWYBNPMCX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1CCC(CC1)N2CCCCC2 |
正規SMILES |
CC(C)C(=O)OC1CCC(CC1)N2CCCCC2 |
その他のCAS番号 |
1532-00-9 |
同義語 |
4-Piperidinocyclohexyl=isobutyrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



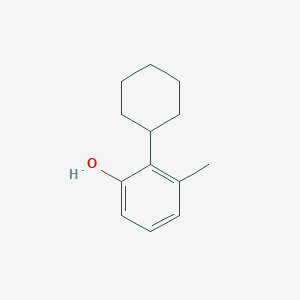
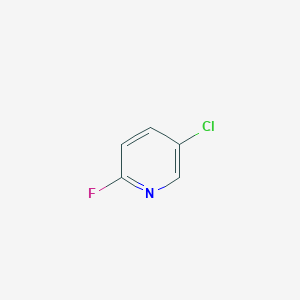
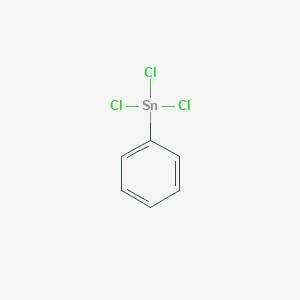
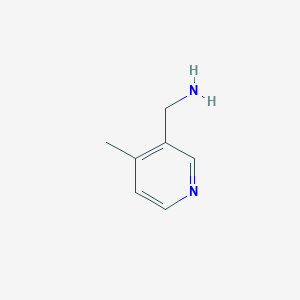
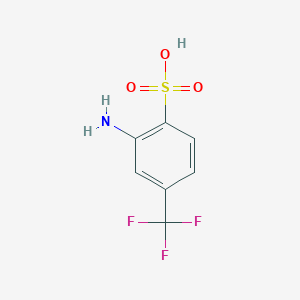
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
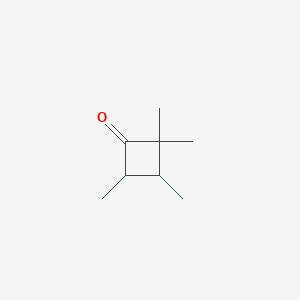
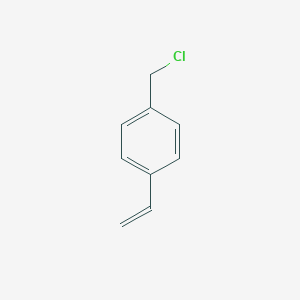
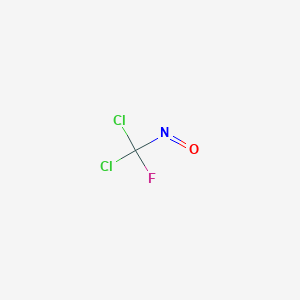

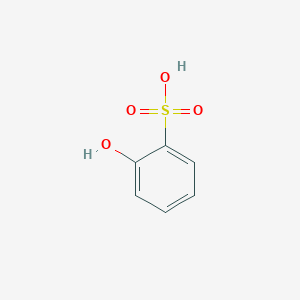
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
